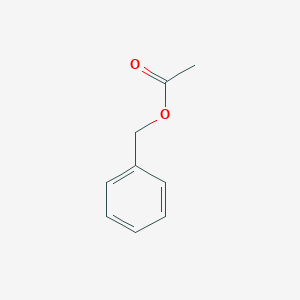
Benzyl acetate
Cat. No. B043277
Key on ui cas rn:
140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05883290
Procedure details


A process for producing benzyl acetate by oxyacetoxylation of toluene with acetic acid and oxygen in a liquid phase in the presence of oxyacetoxylation-active catalyst, comprising steps of feeding toluene, acetic acid, and oxygen to an oxyacetoxylation reactor to cause reaction and to obtain an effluent from the reactor; introducing the effluent from the reactor to a gas-liquid separator to separate a gas phase mainly composed of oxygen and nitrogen and a liquid phase mainly composed of toluene, acetic acid, and benzyl acetate; introducing the liquid phase discharged from the gas-liquid separator to a starting material recovery column to separate the liquid phase by distillation into a column top distillate mainly composed of toluene and acetic acid and a column bottom liquid mainly composed of benzyl acetate; recycling the column top distillate from the starting material recovery column to the oxyacetoxylation reactor; introducing the column bottom liquid of the starting material recovery column to a low-boiler removal column to separate the column bottom liquid by distillation into a column top fraction mainly composed of benzaldehyde and a column bottom fraction mainly composed of benzyl acetate; introducing the column bottom fraction of the low-boiler removal column to a high-boiler removal column for distillation to obtain benzyl acetate from the column top thereof.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=O.[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([O:13][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:12])[CH3:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain an effluent from the reactor
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing the effluent from the reactor to a gas-liquid separator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate a gas phase
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing the liquid phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the liquid phase
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation into a column top distillate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing the column bottom liquid of the starting material recovery column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a low-boiler removal column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the column bottom liquid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation into a column top fraction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introducing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the column bottom fraction of the low-boiler removal column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to a high-boiler removal column
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
for distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
